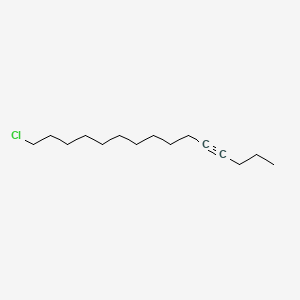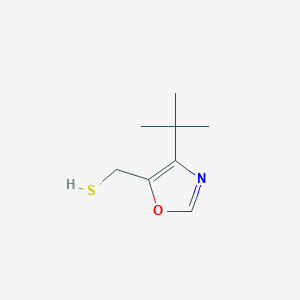
(4-(Tert-butyl)oxazol-5-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Tert-butyl)oxazol-5-yl)methanethiol is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a tert-butyl group attached to the oxazole ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)oxazol-5-yl)methanethiol typically involves the formation of the oxazole ring followed by the introduction of the tert-butyl group and the methanethiol moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable nitrile with an α-haloketone can form the oxazole ring, which can then be further functionalized to introduce the tert-butyl and methanethiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Tert-butyl)oxazol-5-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) can facilitate reduction reactions.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(Tert-butyl)oxazol-5-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-(Tert-butyl)oxazol-5-yl)methanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the oxazole ring and the thiol group can enable it to form covalent bonds with target proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: The parent compound, which lacks the tert-butyl and methanethiol groups.
Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the ring, offering different reactivity.
Uniqueness
(4-(Tert-butyl)oxazol-5-yl)methanethiol is unique due to the combination of the tert-butyl group and the methanethiol moiety, which can influence its chemical properties and potential applications. This combination can enhance its stability, reactivity, and biological activity compared to other oxazole derivatives.
Eigenschaften
Molekularformel |
C8H13NOS |
|---|---|
Molekulargewicht |
171.26 g/mol |
IUPAC-Name |
(4-tert-butyl-1,3-oxazol-5-yl)methanethiol |
InChI |
InChI=1S/C8H13NOS/c1-8(2,3)7-6(4-11)10-5-9-7/h5,11H,4H2,1-3H3 |
InChI-Schlüssel |
XKNVJWJLFWWKNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(OC=N1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


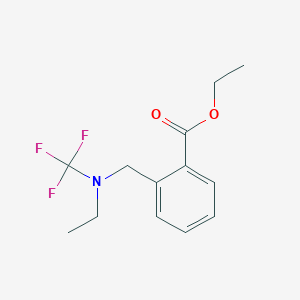


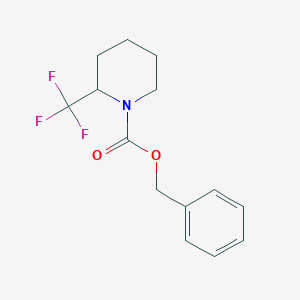

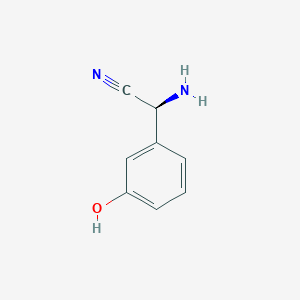


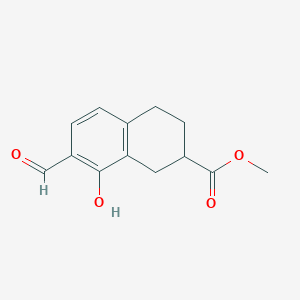
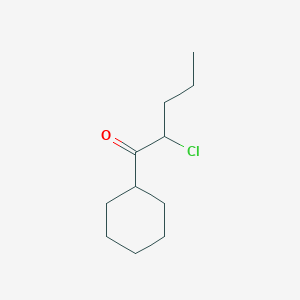
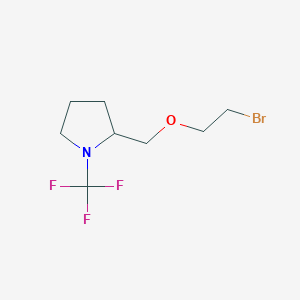
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)

